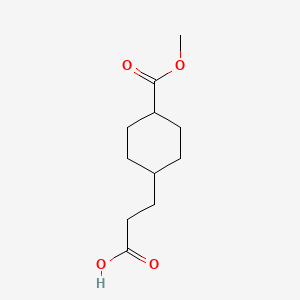

trans 3-(4-(Methoxycarbonyl)cyclohexyl)propanoic acid

Description

trans-3-(4-(Methoxycarbonyl)cyclohexyl)propanoic acid is a cyclohexane-based carboxylic acid derivative featuring a methoxycarbonyl (ester) substituent at the trans-4 position of the cyclohexyl ring and a propanoic acid side chain. This structure combines lipophilic (cyclohexyl ester) and hydrophilic (carboxylic acid) moieties, making it a candidate for pharmaceutical and chemical applications. Its trans configuration ensures specific stereochemical interactions, which are critical for biological activity and physicochemical properties .

Properties

Molecular Formula |

C11H18O4 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

3-(4-methoxycarbonylcyclohexyl)propanoic acid |

InChI |

InChI=1S/C11H18O4/c1-15-11(14)9-5-2-8(3-6-9)4-7-10(12)13/h8-9H,2-7H2,1H3,(H,12,13) |

InChI Key |

QBQPWNZJRPILOD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCC(CC1)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans 3-(4-(Methoxycarbonyl)cyclohexyl)propanoic acid typically involves the esterification of cyclohexanecarboxylic acid derivatives followed by subsequent functional group transformations. One common method includes the use of methoxycarbonylation reactions under controlled conditions to introduce the methoxycarbonyl group onto the cyclohexyl ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using catalysts to enhance reaction efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

Chemistry: Trans 3-(4-(Methoxycarbonyl)cyclohexyl)propanoic acid is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving ester and carboxylic acid groups.

Industry: In the industrial sector, it is used in the production of polymers, resins, and other materials that require specific functional groups for enhanced properties.

Mechanism of Action

The mechanism by which trans 3-(4-(Methoxycarbonyl)cyclohexyl)propanoic acid exerts its effects involves interactions with various molecular targets. The ester and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity and receptor binding, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclohexane Ring

(a) 3-(4-Hydroxycyclohexyl)propanoic Acid

- Structure : Cyclohexyl group with a hydroxyl (-OH) substituent at the trans-4 position.

- Molecular Formula : C₉H₁₆O₃ (Average mass: 172.224 g/mol) .

- Key Differences: The hydroxyl group increases hydrogen-bonding capacity, enhancing water solubility compared to the methoxycarbonyl group. Lower molecular weight (172 vs. ~228 g/mol estimated for the target compound) due to the absence of the methoxycarbonyl group.

(b) Cetraxate Hydrochloride

- Structure: Trans-4-(aminomethyl)cyclohexanecarbonyloxy-linked phenylpropanoic acid hydrochloride.

- Molecular Formula: C₁₇H₂₄ClNO₄ (Molecular weight: 341.8 g/mol) .

- Key Differences: Incorporates an aminomethyl group and a hydrochloride salt, significantly increasing solubility in polar solvents. The aromatic phenyl group (vs. cyclohexyl in the target compound) may enhance π-π stacking interactions in biological systems. Demonstrates anti-ulcer activity, highlighting the pharmacological impact of the aminomethyl substituent .

Propanoic Acid Derivatives with Aromatic Substituents

(a) 3-(4-(Methoxycarbonyl)phenyl)-2,2-dimethylpropanoic Acid

- Structure: Methoxycarbonyl group attached to a phenyl ring with a branched propanoic acid chain.

- Synthesis : 84% yield via palladium-catalyzed coupling .

- Key Differences: Aromatic phenyl ring (vs. Branched methyl groups reduce conformational flexibility, possibly affecting binding to biological targets.

(b) 3-(4-Hydroxy-3-nitrophenyl)propanoic Acid

- Structure: Nitro (-NO₂) and hydroxyl (-OH) groups on a phenylpropanoic acid backbone.

- Applications : Laboratory chemical for research .

- Key Differences: Nitro group strongly electron-withdrawing, increasing propanoic acid acidity (lower pKa) compared to the target compound. Nitro-substituted aromatics are often associated with higher toxicity and photochemical reactivity.

Cyclohexane-Based Ester Derivatives

(a) 4-(trans-4-Propylcyclohexyl)cyclohexenecarbonitrile

- Structure : Propyl-substituted cyclohexane with a nitrile group.

- Molecular Formula : C₁₆H₂₅N (Molecular weight: 231.37 g/mol) .

- Key Differences :

- Nitrile group (vs. methoxycarbonyl) imparts greater chemical stability but reduces biodegradability.

- Propyl substituent increases lipophilicity, affecting membrane permeability.

(b) 2-[4-(Propan-2-yl)cyclohexyl]acetic Acid

Research Implications

- Stereochemistry : The trans configuration in the target compound and Cetraxate is critical for biological activity, as seen in receptor binding .

- Metabolic Stability : Methoxycarbonyl esters may act as prodrugs, hydrolyzing in vivo to active carboxylic acids, whereas nitro or hydroxyl groups are metabolized differently .

- Solubility: Hydroxyl and aminomethyl groups enhance aqueous solubility, while cyclohexyl and aromatic groups increase lipid solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.